REACTION_SMILES
|
[CH2:19]([Cl:20])[Cl:21].[Cl:14][Al:15]([Cl:16])[Cl:17].[ClH:18].[OH:1][CH:2]1[O:3][C:4](=[O:5])[c:6]2[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][c:11]21>>[OH:1][CH:2]1[O:3][C:4](=[O:5])[c:6]2[c:7]([OH:12])[cH:8][cH:9][cH:10][c:11]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Al](Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc2c1C(=O)OC2O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC(O)c2cccc(O)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |